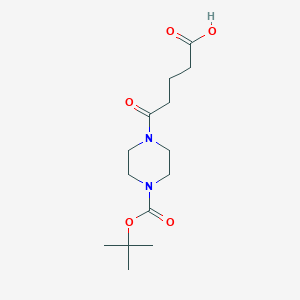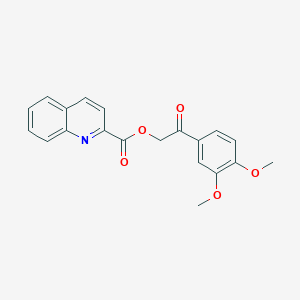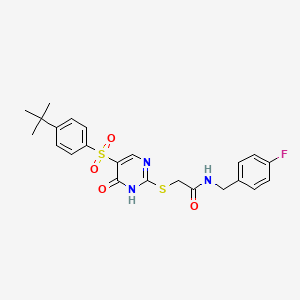
4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid tert-butyl ester, also known as CBPC or tert-butyl 4-(4-carboxybutanamido)piperidine-1-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CBPC is a piperazine derivative that has been synthesized for its use as a prodrug, which means that it is converted into its active form once it enters the body.
科学的研究の応用
PROTAC Linker
N-Boc-piperazine-C3-COOH is a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system . This compound can be used to synthesize a range of PROTACs .
Synthesis of Piperazine-Containing Drugs
The compound is used in the synthesis of piperazine-containing drugs . Piperazine is a common moiety in many biologically active compounds and drugs due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .
Kinase Inhibitors
N-Boc-piperazine-C3-COOH can be used in the synthesis of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) that contribute to cell growth and survival. These inhibitors can be used in the treatment of cancer and inflammatory diseases .
Receptor Modulators
This compound can be used in the synthesis of receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells. They can be used to treat a wide range of diseases, including hormonal disorders, cardiovascular diseases, and certain types of cancer .
Synthesis of PROTAC PD-1/PD-L1 Degrader-1
N-Boc-piperazine-C3-COOH can be used in the synthesis of PROTAC PD-1/PD-L1 degrader-1 . PD-1 and PD-L1 are proteins that play a key role in suppressing the immune system’s response to cancer cells. By degrading these proteins, the immune system can potentially be reactivated to fight cancer .
Direct Lithiation
N-Boc-piperazine-C3-COOH can be used in direct lithiation . Lithiation is a process in organic chemistry where a hydrogen atom in a molecule is replaced by a lithium atom. This process is often used in the synthesis of complex organic molecules .
C14H24N2O5C_{14}H_{24}N_{2}O_{5}C14H24N2O5
and a molecular weight of 300.35 .作用機序
Target of Action
N-Boc-piperazine-C3-COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Instead, it serves as a linker in PROTAC molecules, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by N-Boc-piperazine-C3-COOH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the degradation of specific target proteins, PROTACs can modulate various biochemical pathways depending on the function of the target protein .
Result of Action
The result of the action of N-Boc-piperazine-C3-COOH is the degradation of the target protein in the cells where the PROTAC is active . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action of N-Boc-piperazine-C3-COOH, as part of a PROTAC, can be influenced by various environmental factors. These include the expression levels of the target protein and the E3 ligase, the presence of other competing substrates for the E3 ligase, and the overall state of the ubiquitin-proteasome system in the cell . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the PROTAC .
特性
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDIQBGTOJOHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2817083.png)

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)
![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)

![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)
![2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2817092.png)


![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2817100.png)
